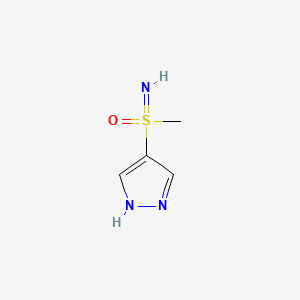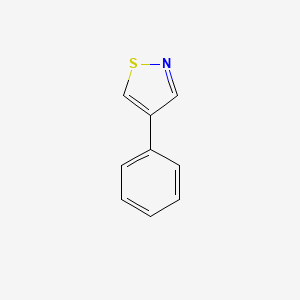
4-Phenylisothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenylisothiazole is a heterocyclic organic compound with the molecular formula C9H7NS. It consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, with a phenyl group attached to the fourth carbon atom. This compound is part of the isothiazole family, which is known for its diverse biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Phenylisothiazole can be synthesized through several methods. One common route involves the reaction of 2-phenyl-1-propene with ammonium iodide and potassium ethyl xanthogenate in water and dimethyl sulfoxide at 130°C for 24 hours using the Schlenk technique . Another method includes the cycloaddition of azolylacetylenes to nitrile oxides, which forms the isothiazole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and available resources.
Analyse Des Réactions Chimiques
Types of Reactions
4-Phenylisothiazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, nitric acid, and acetic anhydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, aromatic substitutions on this compound by nitric acid and halogens typically result in para and ortho substitution on the benzene ring .
Applications De Recherche Scientifique
4-Phenylisothiazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Phenylisothiazole involves its interaction with specific molecular targets and pathways. The compound can activate or inhibit certain biochemical pathways, enzymes, or receptors in biological systems. For example, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances .
Comparaison Avec Des Composés Similaires
4-Phenylisothiazole can be compared with other similar compounds, such as:
Thiazole: A heterocyclic compound with a sulfur and nitrogen atom in the ring.
Phenylthiazole: Similar to this compound but with different substitution patterns.
Isothiazole: A heterocyclic compound with a sulfur and nitrogen atom in the ring, similar to thiazole but with different properties.
This compound is unique due to its specific substitution pattern and the presence of a phenyl group, which can influence its chemical reactivity and biological activity.
Propriétés
| 936-46-9 | |
Formule moléculaire |
C9H7NS |
Poids moléculaire |
161.23 g/mol |
Nom IUPAC |
4-phenyl-1,2-thiazole |
InChI |
InChI=1S/C9H7NS/c1-2-4-8(5-3-1)9-6-10-11-7-9/h1-7H |
Clé InChI |
RAUUYMXHIUAZCW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CSN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



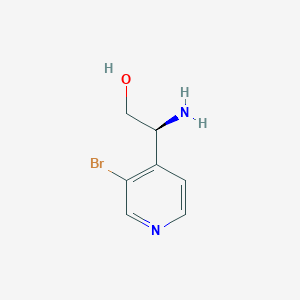



![1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-4-onehydrochloride](/img/structure/B13574522.png)
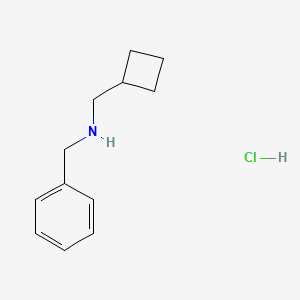
![tert-butyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate](/img/structure/B13574536.png)
![1,3-Dioxoisoindolin-2-YL bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13574538.png)
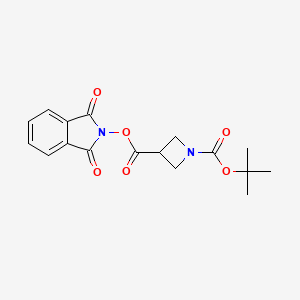
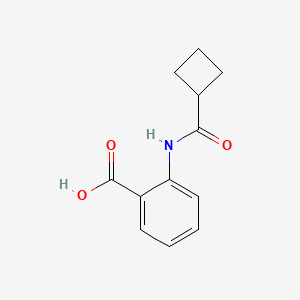
![[1-(Aminomethyl)cyclobutyl]methanethiol hydrochloride](/img/structure/B13574560.png)
